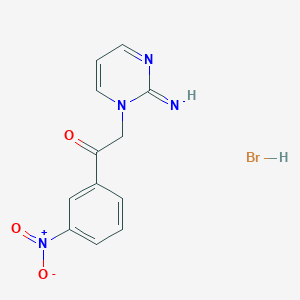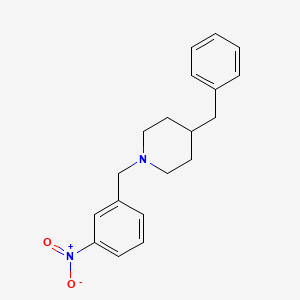![molecular formula C15H23NO2 B5974214 2-ethoxy-6-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5974214.png)
2-ethoxy-6-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ethoxy-6-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol, commonly known as EMAP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. EMAP belongs to the class of phenolic compounds and has been found to exhibit a wide range of pharmacological properties.
Mechanism of Action
EMAP exerts its pharmacological effects through various mechanisms. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. EMAP also induces apoptosis in cancer cells by activating the caspase pathway. Additionally, EMAP has been found to modulate the activity of neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
EMAP has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. EMAP also exhibits anti-tumor effects by inducing apoptosis in cancer cells. Additionally, EMAP has been found to improve cognitive function and memory retention in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
EMAP has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It exhibits a wide range of pharmacological properties, making it a versatile compound for studying various biological processes. However, EMAP has some limitations as well. Its potency and efficacy may vary depending on the cell type and experimental conditions used. Additionally, more studies are needed to determine the optimal dosage and administration route for EMAP.
Future Directions
There are several potential future directions for research on EMAP. One area of interest is the development of EMAP-based drugs for the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. Additionally, EMAP has shown promising results in animal models of cancer, and further studies are needed to determine its potential as an anti-cancer agent. Finally, EMAP has been found to have neuroprotective effects, and more research is needed to determine its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In conclusion, EMAP is a promising compound with a wide range of pharmacological properties. While more research is needed to fully understand its potential therapeutic applications, EMAP represents a promising avenue for the development of new drugs for the treatment of various diseases.
Synthesis Methods
EMAP can be synthesized through a multistep process involving the reaction of 2-ethoxyphenol with ethyl 2-methyl-2-propenoate followed by amination with diethylamine and subsequent reduction with sodium borohydride. The final product is obtained after purification through column chromatography.
Scientific Research Applications
EMAP has been extensively studied for its potential use in the treatment of various diseases. Studies have shown that EMAP exhibits anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been found to have neuroprotective effects and can potentially be used in the treatment of Alzheimer's disease.
properties
IUPAC Name |
2-ethoxy-6-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2/c1-5-16(10-12(3)4)11-13-8-7-9-14(15(13)17)18-6-2/h7-9,17H,3,5-6,10-11H2,1-2,4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPQKZSTVKQAQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C(=CC=C1)OCC)O)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5431433 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(4-chlorophenyl)amino]methyl}-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5974158.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-(2-oxo-1-piperidinyl)-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5974167.png)
![(1S,9S)-11-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5974175.png)
![2-[2-(allyloxy)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5974185.png)

![ethyl 1-[(10-oxo-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-5-yl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5974195.png)
![2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)acetamide](/img/structure/B5974201.png)
![N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxybenzamide](/img/structure/B5974207.png)
![2-{2-[(3-nitrobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B5974217.png)
![5-{[5-(3-chloro-4-methylphenyl)-2-furyl]methylene}-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B5974234.png)
![7-chloro-6-methoxy-3,3-bis(trifluoromethyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B5974237.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxamide](/img/structure/B5974243.png)
